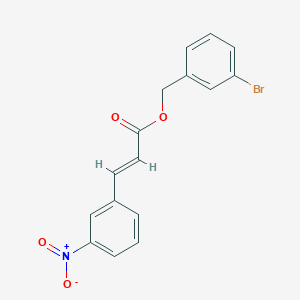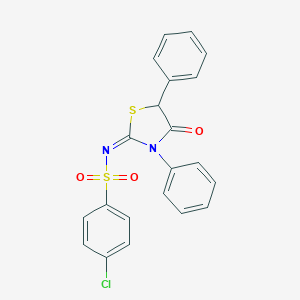
Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate has been extensively studied for its potential applications in various fields of scientific research such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. In organic synthesis, it has been used as a building block for the synthesis of various complex molecules. In material science, it has been studied for its potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and physiological effects:
Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. In vivo studies have shown that it can reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is its relatively simple synthesis method and good to excellent yields. It also exhibits good stability under various conditions. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate. One potential direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, the study of its mechanism of action and its effects on various biological systems is an area that requires further exploration. Finally, the development of new materials based on this compound is another potential area of future research.
In conclusion, Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is a chemical compound with significant potential in various fields of scientific research. Its relatively simple synthesis method, good stability, and potential biological activity make it an attractive target for further investigation. The future directions for the study of this compound are diverse and offer exciting opportunities for the development of new drugs, materials, and scientific knowledge.
Synthesis Methods
The synthesis of Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate involves the reaction of benzyl mercaptan and 2-(4-methylsulfonyl-2-nitrophenyl)acetic acid with the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields the desired product in good to excellent yields.
properties
Product Name |
Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
|---|---|
Molecular Formula |
C16H15NO6S2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C16H15NO6S2/c1-25(21,22)13-7-8-15(14(9-13)17(19)20)24-11-16(18)23-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
ZELKHCUPSNVBBW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)


![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)